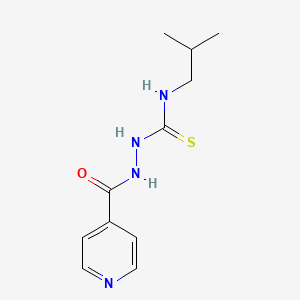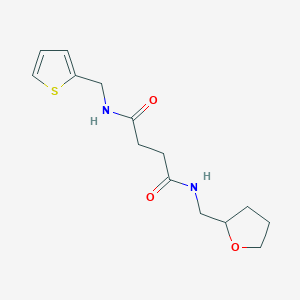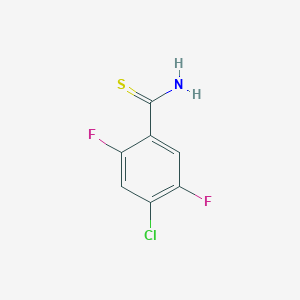
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone is a chemical compound that features a fluorinated pyrrole ring attached to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone typically involves the fluorination of pyrrole derivatives. One common method includes the reaction of 3-fluoropyrrole with ethanoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of fluorine gas.
化学反应分析
Types of Reactions: 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanoic acid.
Reduction: Formation of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学研究应用
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
作用机制
The mechanism of action of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but with methyl groups instead of a fluorine atom.
1-(5-Fluoro-2-(hydroxymethyl)pyridin-3-yl)ethanone: Another fluorinated compound with a pyridine ring instead of a pyrrole ring.
Uniqueness: 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone is unique due to the presence of the fluorine atom on the pyrrole ring, which imparts distinct chemical and biological properties. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making this compound a valuable candidate for various applications.
属性
分子式 |
C6H8FNO |
|---|---|
分子量 |
129.13 g/mol |
IUPAC 名称 |
1-(3-fluoro-2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8FNO/c1-5(9)8-3-2-6(7)4-8/h2H,3-4H2,1H3 |
InChI 键 |
NWAGSLOZLXYKIK-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC=C(C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


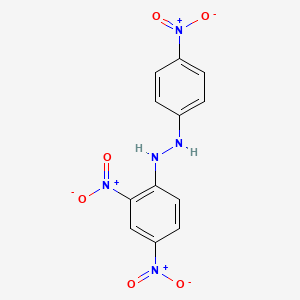

![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole](/img/structure/B12447047.png)
![Disodium [6-(4-methylpiperazin-1-yl)-3-pyridyl]-dioxidoborane](/img/structure/B12447050.png)
![7-Bromo-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12447058.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-3-(phenylsulfanyl)-1H-indole](/img/structure/B12447063.png)
![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
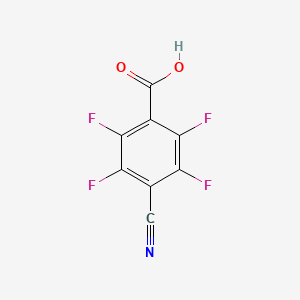
![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)
